molecular formula C9H11N5O B11200259 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile

Cat. No.: B11200259
M. Wt: 205.22 g/mol
InChI Key: DPZWKXVRBXCHMS-UHFFFAOYSA-N
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Description

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with methoxy and pyrrolidinyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1,3,5-triazine-2-carbonitrile
  • 6-(Pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile
  • 4-Methoxy-6-(morpholin-1-yl)-1,3,5-triazine-2-carbonitrile

Uniqueness

4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C9H11N5O/c1-15-9-12-7(6-10)11-8(13-9)14-4-2-3-5-14/h2-5H2,1H3

InChI Key

DPZWKXVRBXCHMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)C#N

Origin of Product

United States

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